![molecular formula C11H14O B14455669 Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- CAS No. 72059-92-8](/img/structure/B14455669.png)
Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[45]deca-3,7-dien-2-one, 8-methyl- is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing spiro[4.5]deca-3,7-dien-2-one, 8-methyl- involves a Pd-catalyzed decarboxylative strategy. This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction can be performed at room temperature and generates carbon dioxide as the sole by-product . The stereochemistry of the reactions is controlled with diastereo- and enantioselectivity being up to >20:1 dr and 96:4 er .
Industrial Production Methods
While specific industrial production methods for spiro[4.5]deca-3,7-dien-2-one, 8-methyl- are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Pd-catalyzed decarboxylative strategy mentioned above could be adapted for industrial production with appropriate scaling and process optimization.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the spirocyclic structure.
Substitution: Substitution reactions, particularly involving the spiro junction, can lead to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for decarboxylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mécanisme D'action
The mechanism by which spiro[4.5]deca-3,7-dien-2-one, 8-methyl- exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to include modulation of signal transduction pathways and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.5]deca-6,9-dien-8-one: Another spirocyclic compound with similar structural features but different functional groups.
1-Oxaspiro[4.4]nona-3,6-dien-2-one: A related compound with an oxygen atom in the spiro junction, leading to different chemical properties.
Uniqueness
Spiro[45]deca-3,7-dien-2-one, 8-methyl- is unique due to its specific spirocyclic structure and the presence of a methyl group at the 8-position
Propriétés
Numéro CAS |
72059-92-8 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
8-methylspiro[4.5]deca-3,8-dien-2-one |
InChI |
InChI=1S/C11H14O/c1-9-2-5-11(6-3-9)7-4-10(12)8-11/h2,4,7H,3,5-6,8H2,1H3 |
Clé InChI |
REIIZKBYZPVOAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2(CC1)CC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


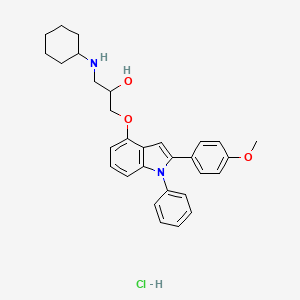
![{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol](/img/structure/B14455588.png)

![(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine](/img/structure/B14455605.png)

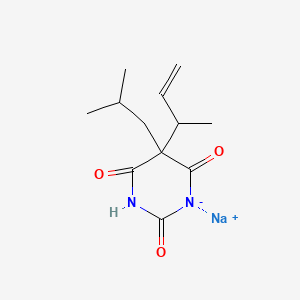
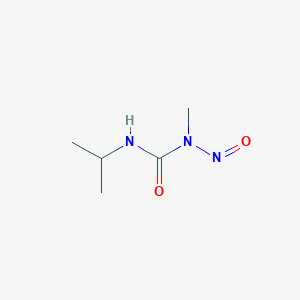
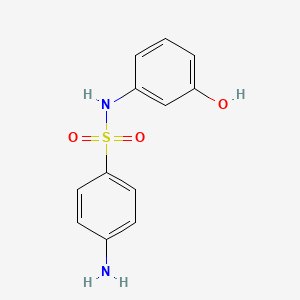
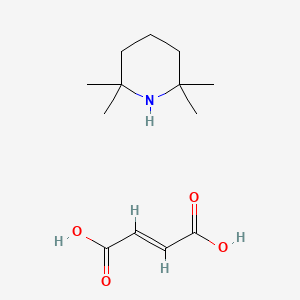

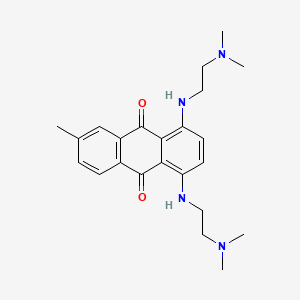

![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
